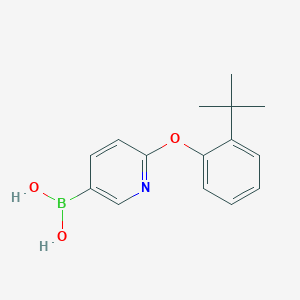
6-(2-t-Butylphenoxy)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-t-Butylphenoxy)pyridine-3-boronic acid is a chemical compound with the molecular formula C15H18BNO3 . It has a molecular weight of 271.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18BNO3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-17-14)16(18)19/h4-10,18-19H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Luminescent Properties
- Luminescent Boron Complexes : Phenol-pyridine boron complexes exhibit bright blue luminescence in both solution and solid states. These compounds, including derivatives of pyridine-3-boronic acid, have been used to fabricate white and blue electroluminescent devices, demonstrating potential in lighting and display technologies (Zhang et al., 2006).
Chemical Catalysis and Reactions
- Metal-Ligand Cooperation : Boronic acid derivatives, including pyridine-3-boronic acid, have shown promising results in chemical catalysis. Studies on reactions with organometallic systems revealed new pathways and potential for advancement in catalytic processes (Anaby et al., 2014).
- Suzuki Cross-Coupling Reactions : Pyridylboronic acids, including pyridine-3-boronic variants, have been used in Suzuki–Miyaura cross-coupling reactions. They play a crucial role in synthesizing highly functionalized heteroarylpyridines (Smith et al., 2008).
Monosaccharides and Glycosides Detection
- Fluorescence Probes for Monosaccharides : Pyridine analogues modified boronic acids have been used to develop fluorescence probes for detecting monosaccharides, demonstrating high sensitivity and selectivity. This application is particularly relevant in the medical field, such as in blood sugar monitoring (Wang et al., 2019).
Pharmaceuticals and Antimicrobial Agents
- Antimicrobial Activity : Some derivatives of pyridine, including boronic acid variants, have been synthesized and demonstrated moderate to good antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Hrasna et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including pyridinylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of many pharmaceuticals .
Mode of Action
The mode of action of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner to an organic halide or triflate, with the reaction facilitated by a palladium catalyst and a base .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
The result of the action of this compound would be the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This could lead to the synthesis of a variety of organic compounds, depending on the other reactants used.
Action Environment
The efficacy and stability of this compound, like many chemicals used in organic synthesis, would likely be influenced by various environmental factors. These could include temperature, pH, the presence of a suitable catalyst and base, and the nature of the other reactants in the system . .
Análisis Bioquímico
Biochemical Properties
Boronic acids and their derivatives are known to interact with various enzymes and proteins in biochemical reactions . They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Cellular Effects
Boronic acids and their derivatives are known to have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a freezer , indicating that it may have specific stability and degradation characteristics under different conditions.
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors in metabolic processes .
Propiedades
IUPAC Name |
[6-(2-tert-butylphenoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-17-14)16(18)19/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGMPCNGWLXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)

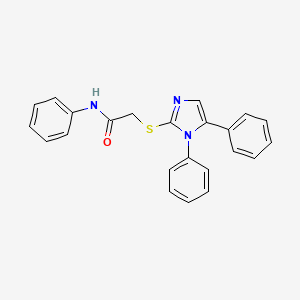
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)
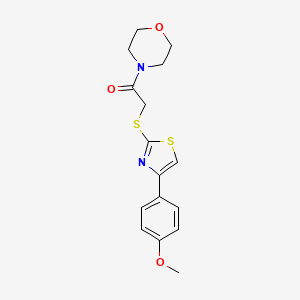
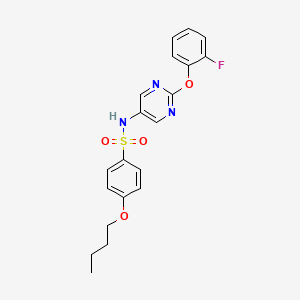

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)
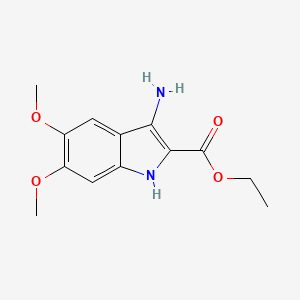

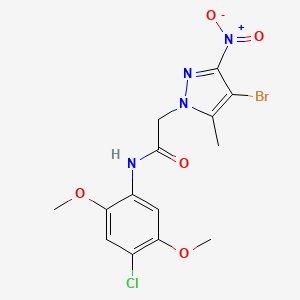
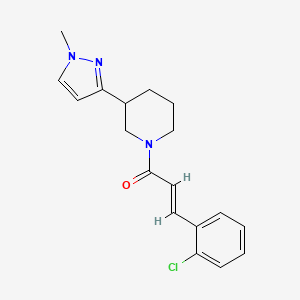
![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)